2-Chloro-6-(pyrrolidin-3-YL)pyridine
CAS No.:
Cat. No.: VC18167871
Molecular Formula: C9H11ClN2
Molecular Weight: 182.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11ClN2 |
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Molecular Weight | 182.65 g/mol |
IUPAC Name | 2-chloro-6-pyrrolidin-3-ylpyridine |
Standard InChI | InChI=1S/C9H11ClN2/c10-9-3-1-2-8(12-9)7-4-5-11-6-7/h1-3,7,11H,4-6H2 |
Standard InChI Key | HEORAKFHYSLDTJ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=NC(=CC=C2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-6-(pyrrolidin-3-yl)pyridine consists of a pyridine core substituted with a chlorine atom at position 2 and a pyrrolidine ring at position 6. The pyrrolidine moiety, a five-membered saturated heterocycle containing one nitrogen atom, introduces conformational flexibility and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The chlorine atom enhances electrophilicity, potentially influencing reactivity in substitution reactions .
Molecular Formula:
Molecular Weight: 183.66 g/mol (calculated)
IUPAC Name: 2-chloro-6-(pyrrolidin-3-yl)pyridine
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-chloro-6-(pyrrolidin-3-yl)pyridine can be inferred from methods used for related compounds. A plausible route involves:
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Halogenation: Introduction of chlorine to pyridine via electrophilic substitution, as demonstrated in the synthesis of 2-chloro-3-iodine-4-pyridinamine using iodine monochloride .
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Pyrrolidine Coupling: Subsequent nucleophilic substitution or cross-coupling reactions to attach the pyrrolidine group. For instance, 2-chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is synthesized by reacting 2-chloro-5-nitropyridine with pyrrolidine under basic conditions.
Example Reaction:
Key Reaction Conditions
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Temperature: 70–100°C to facilitate nucleophilic substitution .
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Catalysts: Palladium-based catalysts for cross-coupling reactions, though specific conditions for this compound require optimization.
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Purification: Column chromatography (e.g., 40% ethyl acetate/hexane) to isolate the product .
Physicochemical Properties
Thermodynamic Parameters
Based on analogs like 2-chloro-3-iodine-4-pyridinamine (melting point: 116–117°C) , the target compound likely exhibits a melting point between 100–120°C. Predicted boiling points and densities align with pyridine derivatives, estimated at approximately 280–300°C and 1.2–1.4 g/cm, respectively.
Table 1: Predicted Physicochemical Properties
Property | Value |
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Melting Point | 100–120°C |
Boiling Point | 280–300°C |
Density | 1.2–1.4 g/cm |
Solubility in Water | Low (enhanced as hydrochloride salt) |
Biological Activity and Mechanisms
Antimicrobial and Anticancer Effects
Compounds like 5-chloro-2-(pyrrolidin-3-yl)pyridine hydrochloride show antiproliferative effects in cancer cell lines, with GI values <10 µM in some cases. The chlorine atom likely enhances electron-deficient character, improving binding to kinase active sites.
Table 2: Hypothesized Biological Activities
Activity | Potential Target | Mechanism |
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Antimicrobial | Bacterial ribosomes | Protein synthesis inhibition |
Anticancer | EGFR kinase | Apoptosis induction |
Neuropharmacological | Dopamine D2 receptors | Receptor modulation |
Applications and Future Directions
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing complex molecules. For instance, pyrrolidine-containing analogs are intermediates in linezolid-like antibiotics . Its chlorine atom also allows further functionalization via Suzuki-Miyaura couplings.
Material Science
Pyridine derivatives are employed in ligand design for catalysis. The pyrrolidine group’s chelating ability could stabilize transition metals in catalytic cycles.
Research Challenges
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Synthetic Optimization: Improved yields and greener solvents are needed for scalability.
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Target Identification: High-throughput screening is required to elucidate biological targets.
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